molecular formula C20H15FN2O3S2 B2706228 1-(4,5-dimethylthiazol-2-yl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one CAS No. 638135-19-0

1-(4,5-dimethylthiazol-2-yl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2706228
CAS RN: 638135-19-0
M. Wt: 414.47
InChI Key: RRSMAMHOMXEAKB-UHFFFAOYSA-N
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Description

1-(4,5-dimethylthiazol-2-yl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C20H15FN2O3S2 and its molecular weight is 414.47. The purity is usually 95%.
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Scientific Research Applications

Diverse Compound Library Generation

3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, was used as a starting material to generate a diverse library of compounds through alkylation and ring closure reactions. These reactions produced various derivatives including pyrazolines, pyridines, benzodiazepines, and pyrimido[1,2-a]benzimidazole, showcasing the versatility in synthesizing structurally diverse compounds (Roman, 2013).

Potential Antipsychotic Agents

Compounds structurally similar to 1-(4,5-dimethylthiazol-2-yl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one, like 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, have been studied for their antipsychotic properties. These compounds demonstrated reduced spontaneous locomotion in mice without interacting with dopamine receptors, a characteristic distinct from typical antipsychotics (Wise et al., 1987).

Cycloaddition Chemistry

The pyrrolo[1,2-c]thiazole generated from a related compound acted as a thiocarbonyl ylide in cycloaddition reactions. This process allowed for the formation of various derivatives and showcased the compound's potential in synthetic chemistry applications (Sutcliffe et al., 2000).

Fluorescent Chemosensor Development

A derivative of 1-(4,5-dimethylthiazol-2-yl)-4-(4-fluorobenzoyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one was used as a fluorescent chemosensor for metal ion detection, specifically for Fe3+ ions. This application in detecting specific metal ions in solutions highlights its potential in analytical chemistry (Khan, 2020).

Nuclear Magnetic Resonance Studies

Bicyclic thiophene derivatives, closely related to the compound , were studied using nuclear magnetic resonance (NMR), highlighting the compound's utility in advanced spectroscopic studies (Hirohashi et al., 1975).

Anti-Inflammatory Activity

Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, structurally similar to the compound of interest, were synthesized and exhibited significant anti-inflammatory activity (Sunder & Maleraju, 2013).

properties

IUPAC Name

(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O3S2/c1-10-11(2)28-20(22-10)23-16(14-4-3-9-27-14)15(18(25)19(23)26)17(24)12-5-7-13(21)8-6-12/h3-9,16,24H,1-2H3/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGWXODJCLSSBD-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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